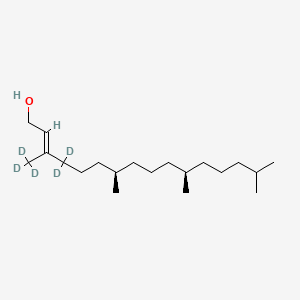
Phytol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytol-d5 is a deuterated form of phytol, a naturally occurring diterpene alcohol that can be extracted from the chlorophyll of green plants . This compound is used as an isotopically labeled compound in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Phytol-d5 can be synthesized through several methods. One common approach involves the deuteration of phytol, which can be extracted from natural sources such as green plants. The extraction process typically involves the use of solvents like ethanol under ultrasonic-assisted extraction conditions . The extracted phytol is then subjected to deuteration reactions to replace hydrogen atoms with deuterium atoms, resulting in this compound .
Chemical Reactions Analysis
Phytol-d5, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: This compound can be oxidized to form phytanic acid-d5, which is used in metabolic studies.
Reduction: Reduction reactions can convert this compound into other deuterated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically deuterated derivatives of phytol .
Scientific Research Applications
Phytol-d5 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: Employed in metabolic studies to trace the biochemical pathways of phytol and its derivatives.
Medicine: Investigated for its potential anti-inflammatory and metabolic properties.
Mechanism of Action
The mechanism of action of Phytol-d5 is similar to that of phytol. It exerts its effects through various molecular targets and pathways:
Lipid Metabolism: This compound influences lipid metabolism by modulating the activity of enzymes involved in the synthesis and degradation of lipids.
Anti-inflammatory Effects: It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Antioxidant Activity: This compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Comparison with Similar Compounds
Phytol-d5 can be compared with other similar compounds such as:
Phytanic Acid-d5: A deuterated derivative of this compound, used in metabolic studies.
Phytyl-diphosphate-d5: Another deuterated derivative involved in the biosynthesis of tocopherols (vitamin E) and other bioactive compounds.
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research.
Properties
Molecular Formula |
C20H40O |
|---|---|
Molecular Weight |
301.6 g/mol |
IUPAC Name |
(E,7R,11R)-4,4-dideuterio-7,11,15-trimethyl-3-(trideuteriomethyl)hexadec-2-en-1-ol |
InChI |
InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+/t18-,19-/m1/s1/i5D3,14D2 |
InChI Key |
BOTWFXYSPFMFNR-LLZIEIFUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C\CO)/C([2H])([2H])CC[C@H](C)CCC[C@H](C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















